molecular formula C9H5FO3 B182059 5-fluorobenzofuran-2-carboxylic Acid CAS No. 89197-62-6

5-fluorobenzofuran-2-carboxylic Acid

Cat. No.: B182059
CAS No.: 89197-62-6
M. Wt: 180.13 g/mol
InChI Key: HITUZQPFDWNUHA-UHFFFAOYSA-N
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Description

5-fluorobenzofuran-2-carboxylic Acid is a chemical compound with the molecular formula C9H5FO3 . It is a solid substance .


Synthesis Analysis

The synthesis of benzofuran derivatives, including this compound, has been performed and confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring substituted with a fluorine atom and a carboxylic acid group . The average mass of the molecule is 180.133 Da .


Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored in a dry room at normal temperature .

Scientific Research Applications

Synthesis and Chemical Properties

5-Fluorobenzofuran-2-carboxylic acid has been explored for its potential in various synthetic processes. For example, it has been utilized in the synthesis of 2-substituted thiazole-5-carboxylates, a process confirmed by X-ray crystal structures (Fong et al., 2004). Additionally, a method for synthesizing 5-fluorofuran-2-carboxylic acid demonstrates the compound's versatility in chemical transformations (Song, Lin, & Jiang, 2011).

Potential in Drug Delivery

Research into the use of microporous MOFs for drug delivery has shown that compounds like this compound can be integral in creating structures with high loading capacity and effective release capabilities, suggesting potential uses in pharmaceuticals (Bag, Wang, Chen, & Cao, 2016).

Catalysis and Asymmetric Synthesis

Catalytic fluorolactonisations of aromatic carboxylic acids, a process in which this compound can be involved, have been developed, showcasing the compound's role in facilitating mild reaction conditions and enabling the formation of biologically active molecules (Parmar, Maji, & Rueping, 2014).

Conformational Analysis and Intermolecular Interactions

Studies on aminofluorobenzoic acids, closely related to this compound, have evaluated the strength of various intermolecular interactions, like hydrogen bonds, which are critical in determining the conformational isomerism of these compounds (Silla, Cormanich, Rittner, & Freitas, 2013).

Applications in Fluorescence and Spectroscopy

The compound's derivatives have been investigated for their fluorescence properties. For instance, research on carbon dots with high fluorescence quantum yield has revealed that derivatives of this compound are essential for understanding and expanding the applications of carbon dots in various fields (Shi et al., 2016).

Surface Chemistry and Long-Range Ordering

The compound's influence on surface chemistry has been studied, with research showing how its derivatives can affect the ordering and orientation of carboxylic acid monolayers on surfaces like rutile TiO2(110), impacting the performance in supramolecular and surface chemistry applications (DeBenedetti & Hines, 2019).

Safety and Hazards

The safety information for 5-fluorobenzofuran-2-carboxylic Acid includes hazard statements H302-H315-H319-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Benzofuran compounds, including 5-fluorobenzofuran-2-carboxylic Acid, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests potential future directions in the development of new pharmaceuticals and therapeutics .

Relevant Papers Relevant papers on this compound include studies on the synthesis and properties of benzofuran derivatives , as well as the use of fluorinated compounds in cancer treatment .

Properties

IUPAC Name

5-fluoro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITUZQPFDWNUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450820
Record name 5-fluorobenzofuran-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89197-62-6
Record name 5-fluorobenzofuran-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1-benzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Fluorosalicylaldehyde (4.4 g), diethylbromomalonate (11.3 g) and methyl ethyl ketone (35 ml) were stirred together. Anhydrous potassium carbonate (8.7 g) was added and the mixture was heated at reflux for 4 hours. Excess dilute sulphuric acid was added and the mixture was extracted with diethyl ether. The combined extracts were washed with water, dried and evaporated to leave an oil which was treated with 10% w/v ethanolic KOH (60 ml) and heated at reflux for 45 minutes. The solvent was evaporated and the residue treated with excess dilute sulphuric acid and heated briefly on a steam bath. After cooling the crude acid was filtered off. Recrystallisation from ethylacetate/ethanol gave a fawn coloured product (1.1 g), m.p. 261°-266° (decomp), I.R. νmax 1685 cm-1.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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